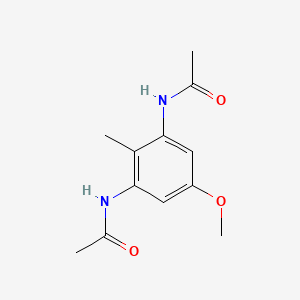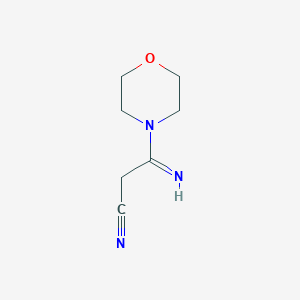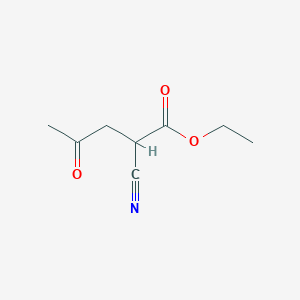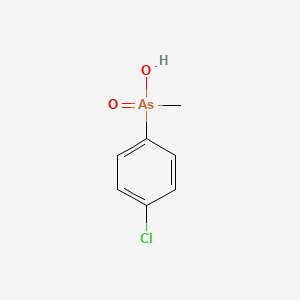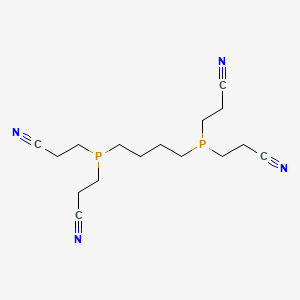
2',4'-Dimethoxy-3-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dimethoxy-3-hydroxyflavone is a flavonoid compound with the molecular formula C17H14O5. It is a derivative of flavone, characterized by the presence of methoxy groups at the 2’ and 4’ positions and a hydroxyl group at the 3 position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dimethoxy-3-hydroxyflavone typically involves the cyclization of 2’-hydroxydihydrochalcones. One common method is the palladium(II)-catalyzed oxidative cyclization, which provides a versatile route to flavones and flavanones. This method involves the use of palladium(II) as a catalyst and various oxidants and additives to achieve the desired cyclization .
Industrial Production Methods: Industrial production of 2’,4’-dimethoxy-3-hydroxyflavone may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,4’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion to other flavonoid derivatives.
Reduction: Formation of dihydroflavones.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidants such as iodine (I2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxidized flavonoids.
Substitution: Formation of substituted flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dimethoxy-3-hydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’,4’-dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxyflavone
- 3’,4’-Dihydroxyflavone
- 7,4’-Dimethoxy-3-hydroxyflavone
Comparison: 2’,4’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. For example, the presence of methoxy groups at the 2’ and 4’ positions enhances its antioxidant and anti-inflammatory properties .
Eigenschaften
CAS-Nummer |
95382-87-9 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3 |
InChI-Schlüssel |
NAIAWYFLUAEJDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


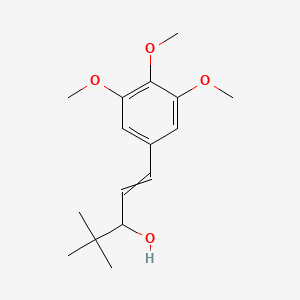
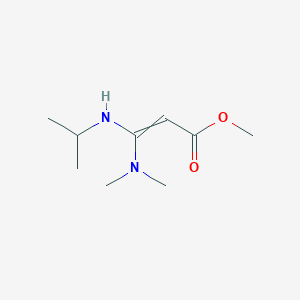
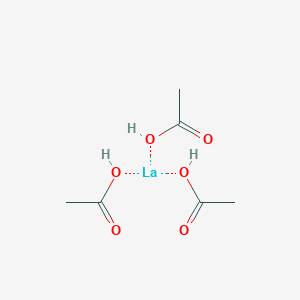
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
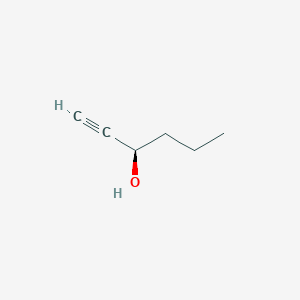
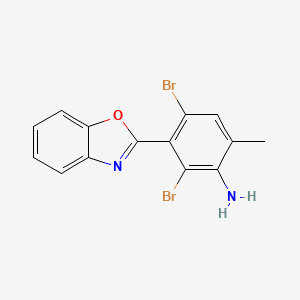

![5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13799697.png)

